

An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyranonigrin A is a fungal secondary metabolite first isolated from Aspergillus niger. It belongs to a family of antioxidative compounds characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Initial structural reports were later reassessed and corrected, with the definitive structure and absolute stereochemistry now fully established.[2] This guide provides a comprehensive overview of the chemical structure of **Pyranonigrin A**, presenting key quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams of its biosynthetic pathway and experimental workflow.

Chemical Structure and Properties

The chemical structure of **Pyranonigrin A** was definitively elucidated through extensive spectroscopic analysis. The initially proposed structure was revised, and the correct structure was confirmed, including its absolute configuration.[2]

IUPAC Name: (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[2]

Core Scaffold: The molecule is built upon a unique pyrano[2,3-c]pyrrole bicyclic core, which is sparsely found in nature.[3] This scaffold consists of a fused y-pyrone and a pyrrolidinone ring system.

Key Functional Groups:

- A tetramic acid moiety within the pyrrolidinone ring.
- An enol group at position C-3.
- A secondary alcohol at the chiral center C-7.
- An (E)-propenyl side chain at position C-2.

Figure 1: The correct chemical structure of **Pyranonigrin A**.

Physicochemical and Spectroscopic Data

Quantitative data for **Pyranonigrin A** is summarized below. The variance in optical rotation values is attributed to differing sample concentrations during measurement.

Table 1: Physicochemical Properties of Pyranonigrin A

Property	Value	Reference(s)
Molecular Formula	C10H9NO5	
Molecular Weight	223.18 g/mol	
Optical Rotation	[α] ²⁵ D +38 (c=0.1, MeOH)	

 $| | [\alpha]^{26}D + 20 (c=1.0, MeOH) | |$

Table 2: Spectroscopic Data for Pyranonigrin A

Spectroscopic Method	Observed Data	Reference(s)
¹ H and ¹³ C NMR	The complete assignment is available in the supplementary data of the cited literature.	
High-Resolution MS	[M+H]+ m/z = 224	

| UV Maxima (MeOH) | 215, 253, 295 nm | |

Experimental Protocols Isolation of Pyranonigrin A from Aspergillus tubingensis AN103

The following protocol is a representative method for the isolation of **Pyranonigrin A** from a fungal source.

- Fungal Fermentation:
 - Inoculate Aspergillus tubingensis strain AN103 onto a solid rice medium.
 - Incubate the culture under appropriate conditions to allow for fungal growth and secondary metabolite production.
- Extraction:
 - Following the fermentation period, harvest the fungal culture.
 - Perform an exhaustive extraction of the solid culture with ethyl acetate (EtOAc).
 - Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.

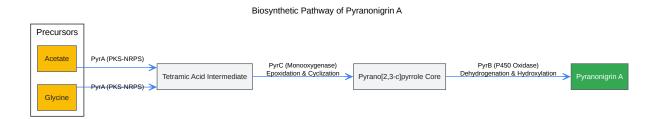
Purification:

- Subject the crude extract to chromatographic separation.
- Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to purify
 Pyranonigrin A from other metabolites.
- Monitor fractions using UV detection and mass spectrometry to identify those containing the compound of interest.

Structural Elucidation Methodology

The definitive structure of **Pyranonigrin A** was determined using a combination of modern analytical techniques.

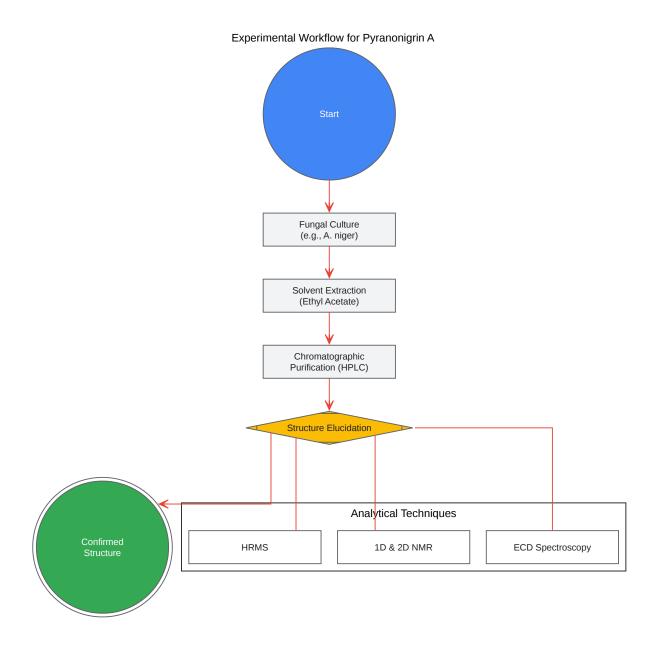
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and establish the molecular formula (C₁₀H₉NO₅).
- NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments are performed to elucidate the planar structure, establishing the connectivity of all atoms in the molecule.
- Electronic Circular Dichroism (ECD): The absolute configuration at the C-7 stereocenter is determined by comparing the experimental ECD spectrum with theoretical values calculated via time-dependent density functional theory (TD-DFT). This analysis confirmed the (7R) configuration.


Biosynthesis and Workflow Visualizations Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of **Pyranonigrin A** is orchestrated by a dedicated gene cluster (pyr). The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and subsequent tailoring enzymes.

• Backbone Synthesis: The PKS-NRPS hybrid enzyme, PyrA, synthesizes a tetramic acid precursor by condensing four units of acetate with one unit of glycine.

- Cyclization: A flavin-dependent monooxygenase, PyrC, catalyzes an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.
- Final Modifications: A cytochrome P450 oxidase, PyrB, performs the final two steps: a dehydrogenation and a hydroxylation, to yield the final **Pyranonigrin A** molecule.


Click to download full resolution via product page

Biosynthetic pathway of **Pyranonigrin A**.

Experimental Workflow

The logical flow for the isolation and structural confirmation of **Pyranonigrin A** from a fungal source is depicted below.

Click to download full resolution via product page

Isolation and identification workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Reassessing the structure of pyranonigrin. | Semantic Scholar [semanticscholar.org]
- 3. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679899#what-is-the-chemical-structure-ofpyranonigrin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com